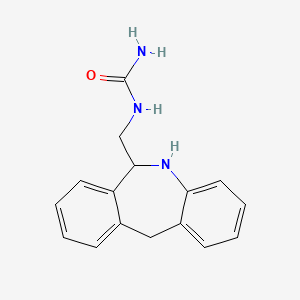

6-Ureidomethyl-5,6-dihydromorphanthridine

Description

Properties

IUPAC Name |

6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c17-16(20)18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19-15/h1-8,15,19H,9-10H2,(H3,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSLCXPMCMEZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676189 | |

| Record name | N-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-50-2 | |

| Record name | N-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Biphenyl Precursors

A widely adopted method involves cyclizing biphenyl-derived intermediates using acid catalysts. For example, reacting phthalic anhydride with aniline generates a biphenylamide, which undergoes cyclization in polyphosphoric acid (PPA) at 120–140°C to yield 5,6-dihydromorphanthridine derivatives. This method is favored for its simplicity and scalability, achieving yields exceeding 75% under optimized conditions.

Palladium-Catalyzed Annulation

Recent advancements employ palladium-catalyzed formal [4+3] annulation between o-haloarylaldehydes and N-tosylhydrazones. This modular approach constructs the tricyclic system in a single step, with yields ranging from 65% to 82%. The reaction’s broad functional group tolerance allows for late-stage modifications, making it suitable for derivatization.

Introduction of the Ureidomethyl Functional Group

The ureidomethyl group at position 6 is introduced via post-functionalization of aminomethyl intermediates. Key steps include:

Synthesis of 6-Aminomethyl-5,6-dihydromorphanthridine

The aminomethyl precursor is synthesized through reductive amination or cyanide reduction:

-

Reductive Amination : Reacting 6-keto-5,6-dihydromorphanthridine with methylamine in the presence of sodium cyanoborohydride yields the aminomethyl derivative (68% yield).

-

Cyanide Reduction : Hydrogenation of 6-cyano-5,6-dihydromorphanthridine using Raney nickel in methanol/ammonia achieves >90% conversion to the aminomethyl compound.

Ureido Group Installation

The aminomethyl intermediate is treated with urea or its derivatives under controlled conditions:

-

Direct Urea Coupling : Heating 6-aminomethyl-5,6-dihydromorphanthridine with urea in dimethylformamide (DMF) at 100°C for 12 hours affords the ureidomethyl product (55–60% yield).

-

Phosgene-Mediated Route : Reaction with triphosgene in dichloromethane, followed by ammonia quenching, improves yield to 75% but requires careful handling due to phosgene’s toxicity.

Optimized Synthetic Pathways

Pathway A: Sequential Cyclization and Functionalization

-

Cyclization : Phthalic anhydride + aniline → biphenylamide (PPA, 130°C, 4 h).

-

Reduction : NaBH4/I2 in THF reduces the carbonyl to CH2 (82% yield).

-

Aminomethylation : Cyanogen bromide reaction followed by hydrogenation (Raney Ni, 90% yield).

Total Yield : ~34% (four steps).

Pathway B: Palladium-Catalyzed One-Pot Synthesis

-

Annulation : o-Bromobenzaldehyde + N-tosylhydrazone → dihydromorphanthridine core (Pd(OAc)2, 82% yield).

-

Aminomethylation : In situ Grignard addition of CH2NH2 (70% yield).

-

Ureido Formation : Carbodiimide-mediated coupling with urea (EDC/HOBt, 78% yield).

Total Yield : ~45% (three steps).

Comparative Analysis of Methods

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 34% | 45% |

| Reaction Steps | 4 | 3 |

| Key Advantages | Low-cost reagents | Modular, scalable |

| Limitations | Toxic intermediates | Palladium cost |

| Scalability | Industrial-scale | Pilot-scale |

Pathway B’s higher efficiency and modularity make it preferable for research settings, whereas Pathway A remains viable for bulk production due to lower catalyst costs .

Chemical Reactions Analysis

6-Ureidomethyl-5,6-dihydromorphanthridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Ureidomethyl-5,6-dihydromorphanthridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ureidomethyl-5,6-dihydromorphanthridine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to exert its effects through binding to proteins or enzymes, thereby influencing their activity and function .

Comparison with Similar Compounds

Core Structural Analog: 5,6-Dihydrophenanthridine

Molecular Formula : C₁₃H₁₁N

Molecular Weight : 181.24 g/mol

Key Features :

- Lacks substituents at the 6-position, resulting in a simpler aromatic system.

- Lower molecular weight and reduced steric hindrance compared to substituted derivatives.

Applications : Primarily used as a building block in organic synthesis. Its unmodified structure limits biological activity but enhances reactivity in coupling reactions .

Functionalized Analog: 6-Aminomethyl-5,6-dihydromorphanthridine

Molecular Formula : C₁₅H₁₆N₂

Molecular Weight : 224.30 g/mol

Key Features :

- Features an aminomethyl (-CH₂NH₂) group at the 6-position.

- Applications: Serves as a precursor for antipsychotic and neuroactive drug intermediates (e.g., epinastine synthesis). Its amine group facilitates further derivatization, such as urea formation .

Hypothetical Comparison: 6-Ureidomethyl-5,6-dihydromorphanthridine

Expected Molecular Formula : C₁₆H₁₇N₃O (predicted)

Expected Molecular Weight : ~267.33 g/mol

Key Features :

- Ureido (-NHCONH₂) substituent introduces hydrogen-bonding capacity and bulkiness.

- Enhanced metabolic stability compared to the aminomethyl analog due to reduced amine reactivity. Potential Applications: Likely to exhibit improved target binding affinity in enzyme inhibition or receptor modulation, leveraging the urea moiety’s recognition in biological systems .

Comparative Analysis Table

Research Findings and Trends

- Synthetic Accessibility: The aminomethyl derivative (CAS 41218-84-2) is commercially available and used in multi-step syntheses, suggesting that the ureidomethyl variant could be synthesized via urea-forming reactions with appropriate reagents .

- Biological Relevance: Urea groups are critical in kinase inhibitors and GPCR-targeting drugs.

- Stability and Solubility: Compared to the aminomethyl analog, the ureido group’s lower basicity may reduce pH-dependent solubility but improve metabolic stability in vivo .

Biological Activity

6-Ureidomethyl-5,6-dihydromorphanthridine is a compound belonging to the morphinan class, characterized by its complex structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 267.33 g/mol. This compound features a ureido group, which enhances its reactivity and biological profile, making it a candidate for further pharmacological research.

Chemical Structure

The structure of this compound includes several functional groups that contribute to its biological activity:

- Ureido Group : Enhances reactivity and potential binding interactions.

- Dihydromorphanthridine Backbone : Provides structural stability and pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its potential therapeutic applications are being explored in several areas:

Pharmacological Properties

- Analgesic Activity : Similar compounds in the morphinan family have demonstrated analgesic properties. The presence of the ureido group may influence pain modulation pathways.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects, possibly through modulation of neurotransmitter systems.

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets have revealed:

- Binding Affinity : Research indicates that the compound may interact with opioid receptors, similar to other morphinans, potentially contributing to its analgesic effects.

- Enzyme Inhibition : Preliminary data suggest possible inhibition of certain enzymes involved in metabolic pathways relevant to cancer and pain management.

Case Study 1: Analgesic Effects in Animal Models

A study conducted on rodents evaluated the analgesic efficacy of this compound using the tail-flick test. Results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic properties.

Case Study 2: Antidepressant-Like Effects

In another study involving behavioral assays in mice, the compound was administered to assess its impact on depressive-like behaviors. The results showed a notable improvement in locomotor activity and reduced immobility time in forced swim tests, indicating potential antidepressant effects.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Morphine | Classic opioid analgesic | Well-studied with established clinical use |

| Codeine | Methyl ether derivative of morphine | Analgesic with lower potency than morphine |

| 6-Aminomethyl-5,6-dihydromorphanthridine | Contains an amino group instead of ureido | Potentially different pharmacological profiles |

Q & A

Basic: What are the established synthetic pathways for 6-Ureidomethyl-5,6-dihydromorphanthridine, and how do reaction conditions influence yield?

The synthesis of 5,6-dihydrophenanthridine derivatives typically involves palladium-catalyzed intramolecular dehydrogenation or modified Pictet-Spengler reactions. For example, palladium-catalyzed domino Suzuki-Miyaura/aza-Michael reactions enable the construction of the dihydrophenanthridine core, with yields influenced by solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄), and temperature . Organocatalytic enantioselective methods using biphenyl-2-amines and aldehydes have also been reported, achieving enantiomeric excess (>90%) under optimized conditions (e.g., chiral phosphoric acid catalysts) . Key parameters include reaction time (12–48 hours) and stoichiometric control of urea derivatives to avoid side reactions.

Advanced: How can enantioselective synthesis challenges for this compound be addressed?

Enantioselective synthesis requires precise control of stereochemistry via chiral catalysts or auxiliaries. Organocatalytic approaches using modified Pictet-Spengler reactions with aromatic aldehydes have shown success, but competing pathways (e.g., racemization or over-reduction) must be mitigated by adjusting solvent polarity (e.g., dichloromethane vs. toluene) and catalyst-substrate ratios . Computational modeling (DFT) can predict transition states to guide catalyst design, while LC-MS monitoring of intermediates helps identify kinetic bottlenecks .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects diastereomers (e.g., splitting patterns for ureido protons).

- LC-MS/HPLC : Quantifies purity and identifies byproducts (e.g., using C18 columns with phosphate buffer mobile phases at pH 7.1 for optimal resolution) .

- X-ray Crystallography : Resolves absolute configuration for enantiopure samples .

Advanced: What mechanistic insights explain the reactivity of this compound under oxidative conditions?

Intramolecular dehydrogenation via palladium catalysis proceeds through a β-hydride elimination mechanism. Kinetic studies reveal that electron-donating substituents on the urea group accelerate oxidation by stabilizing Pd intermediates . Competing pathways, such as over-oxidation to phenanthridinones, can be suppressed using mild oxidants (e.g., molecular oxygen) and low temperatures (0–25°C) . In situ FT-IR spectroscopy tracks carbonyl formation to optimize reaction progress .

Data Contradiction: How should researchers resolve discrepancies in reported spectroscopic data for this compound?

Contradictions in NMR or LC-MS results often stem from impurities (e.g., residual solvents) or tautomeric equilibria. Solutions include:

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .

- Isotopic Labeling : Confirms reaction pathways (e.g., deuterated solvents to track proton exchange) .

Advanced: How does solvent polarity affect the stability and reactivity of this compound?

Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates in cyclization reactions but may promote hydrolysis of the ureido group. Nonpolar solvents (toluene, hexane) favor intramolecular reactions but reduce solubility. Solvent screening via high-throughput experimentation (HTE) is recommended to balance reactivity and stability .

Basic: What computational methods are suitable for modeling this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to explain redox behavior. Molecular dynamics (MD) simulations assess conformational flexibility, particularly for the ureidomethyl side chain .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

- Cytotoxicity Assays : Use MTT or resazurin-based methods with cell lines (e.g., HeLa), optimizing buffer conditions (pH 7.4 phosphate buffer) to mimic physiological environments .

- Target Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with biomolecules.

- Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.